N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide
CAS No.: 954686-46-5
Cat. No.: VC4640576
Molecular Formula: C20H20N2O5
Molecular Weight: 368.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954686-46-5 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.389 |
| IUPAC Name | N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C20H20N2O5/c23-19(12-25-16-4-2-1-3-5-16)21-10-14-8-20(24)22(11-14)15-6-7-17-18(9-15)27-13-26-17/h1-7,9,14H,8,10-13H2,(H,21,23) |
| Standard InChI Key | VPYYBEGXTQGSRY-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=CC=C4 |
Introduction
N-((1-(benzo[d] dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its unique molecular structure. It contains a benzo[d] dioxole moiety, a pyrrolidinone ring, and a phenoxyacetamide group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and applications in drug design.
Structural Characteristics
The molecular structure of this compound integrates several chemically significant components:
-
Benzo[d]13dioxole Unit: Known for its presence in bioactive molecules, this moiety contributes to the compound's pharmacological potential.
-
Pyrrolidinone Ring: A five-membered lactam ring that is commonly seen in biologically active molecules.
-
Phenoxyacetamide Group: This functional group is often associated with improved solubility and bioavailability in drug candidates.
The molecular formula and weight of this compound are not explicitly provided in the search results but can be deduced from its name.
Synthesis and Characterization
While no specific synthesis protocol for this compound is available in the search results, general methods for synthesizing similar compounds involve:
-
Stepwise Assembly: Combining benzo[d] dioxole derivatives with pyrrolidinone intermediates.
-
Amide Bond Formation: Coupling phenoxyacetic acid derivatives with amine precursors under suitable conditions.
Characterization techniques typically include:
-
Nuclear Magnetic Resonance (NMR): For confirming molecular structure.
-
Mass Spectrometry (MS): For determining molecular weight.
-
Infrared Spectroscopy (IR): For identifying functional groups.
Comparison with Related Compounds
Research Gaps and Future Directions
-
Biological Evaluation: Experimental studies are needed to evaluate the pharmacological activity of this compound.
-
Structure Optimization: Modifications to the benzo[d] dioxole or phenoxyacetamide groups could enhance activity.
-
Mechanistic Studies: Investigating interactions with biological targets such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume